Cas no 2097068-67-0 (2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine actate)
![2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine actate structure](https://www.kuujia.com/scimg/cas/2097068-67-0x500.png)
2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine actate Chemical and Physical Properties
Names and Identifiers
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- 2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine actate
- tert-Butyl (4-(2-amino-2-iminoethyl)phenethyl)carbamate acetate
- 2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate
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- MDL: MFCD30735813
- Inchi: 1S/C15H23N3O2.C2H4O2/c1-15(2,3)20-14(19)18-9-8-11-4-6-12(7-5-11)10-13(16)17;1-2(3)4/h4-7H,8-10H2,1-3H3,(H3,16,17)(H,18,19);1H3,(H,3,4)
- InChI Key: PTASEALBNBUKJT-UHFFFAOYSA-N
- SMILES: O(C(NCCC1C=CC(CC(=N)N)=CC=1)=O)C(C)(C)C.OC(C)=O
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 360
- Topological Polar Surface Area: 126
2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine actate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1412124-250mg |
2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate |
2097068-67-0 | 98% | 250mg |
¥3394 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1412124-500mg |
2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate |
2097068-67-0 | 98% | 500mg |
¥7182 | 2023-04-14 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0004A-1g |
2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate |
2097068-67-0 | 98% | 1g |
8463.46CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0004A-250mg |
2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate |
2097068-67-0 | 98% | 250mg |
2756.14CNY | 2021-05-07 | |
eNovation Chemicals LLC | D967074-1g |
2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate |
2097068-67-0 | 95% | 1g |
$1115 | 2025-02-21 | |
eNovation Chemicals LLC | D967074-5g |
2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate |
2097068-67-0 | 95% | 5g |
$4475 | 2025-02-21 | |
eNovation Chemicals LLC | D967074-5g |
2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate |
2097068-67-0 | 95% | 5g |
$4475 | 2025-02-25 | |
eNovation Chemicals LLC | D967074-100mg |
2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate |
2097068-67-0 | 95% | 100mg |
$340 | 2025-02-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1412124-100mg |
2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate |
2097068-67-0 | 98% | 100mg |
¥2395 | 2023-04-14 | |
eNovation Chemicals LLC | D967074-5g |
2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate |
2097068-67-0 | 95% | 5g |
$4475 | 2024-07-28 |
2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine actate Related Literature
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
Additional information on 2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine actate
Professional Introduction to 2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine actate (CAS No. 2097068-67-0)
2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine actate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 2097068-67-0, is a derivative of acetamidine and features a unique structural motif that includes a phenyl ring substituted with an N-Boc-amino-ethyl side chain. The presence of the acetamidine moiety and the Boc (tert-butoxycarbonyl) group suggests potential applications in the synthesis of peptidomimetics and other bioactive molecules.
The structural framework of 2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine actate is particularly intriguing due to its ability to interact with biological targets in a manner that could be exploited for therapeutic purposes. The phenyl ring, a common structural feature in many pharmacologically active compounds, provides a hydrophobic surface that can facilitate binding to specific receptors or enzymes. Meanwhile, the N-Boc-amino-ethyl side chain introduces a polar region that can enhance solubility and binding affinity. This combination of structural elements makes the compound a promising candidate for further investigation in drug discovery.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The acetamidine core structure is known to have anti-inflammatory properties, and modifications to this core can lead to enhanced efficacy or reduced side effects. The specific modification introduced in 2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine actate could potentially enhance its ability to interact with target proteins, thereby improving its pharmacological profile.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The Boc group on the amino nitrogen can be readily removed under acidic conditions, allowing for further functionalization. This reactivity makes it an excellent candidate for solid-phase peptide synthesis (SPPS) or other combinatorial chemistry approaches. Such methods have been instrumental in the discovery of new drugs and are likely to be invaluable in the development of derivatives of 2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine actate.
Recent studies have highlighted the importance of peptidomimetics in drug development. Peptidomimetics are designed to mimic the biological activity of natural peptides but with improved stability and pharmacokinetic properties. The structure of 2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine actate bears similarities to certain peptidomimetic scaffolds, suggesting that it could be used to develop novel therapeutic agents. For instance, it might be possible to design analogs that target specific enzyme active sites or receptor binding pockets with high selectivity.
The synthesis of 2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine actate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The key step involves the formation of the C-N bond between the phenyl ring and the acetamidine moiety. This step must be performed under conditions that prevent unwanted side reactions, such as over-alkylation or oxidation. Advances in synthetic methodologies have made it possible to achieve these conditions more efficiently, thereby improving the overall yield and scalability of the synthesis.
Once synthesized, 2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine actate can be subjected to various biochemical assays to evaluate its potential biological activity. These assays might include enzyme inhibition studies, receptor binding assays, or cell-based assays. The results from these studies will provide valuable insights into its pharmacological properties and help guide further development efforts.
The use of computational methods has become increasingly important in drug discovery research. Molecular modeling techniques can be used to predict how 2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine actate will interact with biological targets at the atomic level. These predictions can help guide the design of derivatives with improved properties and can also provide insights into mechanisms of action. By integrating experimental data with computational predictions, researchers can accelerate the discovery process significantly.
In conclusion, 2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine actate (CAS No. 2097068-67-0) is a promising compound with potential applications in pharmaceutical research and drug development. Its unique structural features make it an attractive candidate for further investigation as a building block for peptidomimetics or other bioactive molecules. With continued research and development, this compound has the potential to contribute significantly to advancements in medicine.
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